

Investigational New Drug LY4066434: A Technical Overview

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Compound of Interest

Compound Name: LY339434

Cat. No.: B15577907

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Disclaimer: The information presented in this document is based on publicly available preclinical and clinical trial data. As LY4066434 is an investigational new drug, comprehensive experimental protocols and detailed long-term clinical data are not yet fully available in the public domain. The user's original request for "**LY339434**" has been addressed with information on "LY4066434," as all relevant search results indicate the former is a likely typographical error for the latter, a pan-KRAS inhibitor under development by Eli Lilly and Company.

Introduction

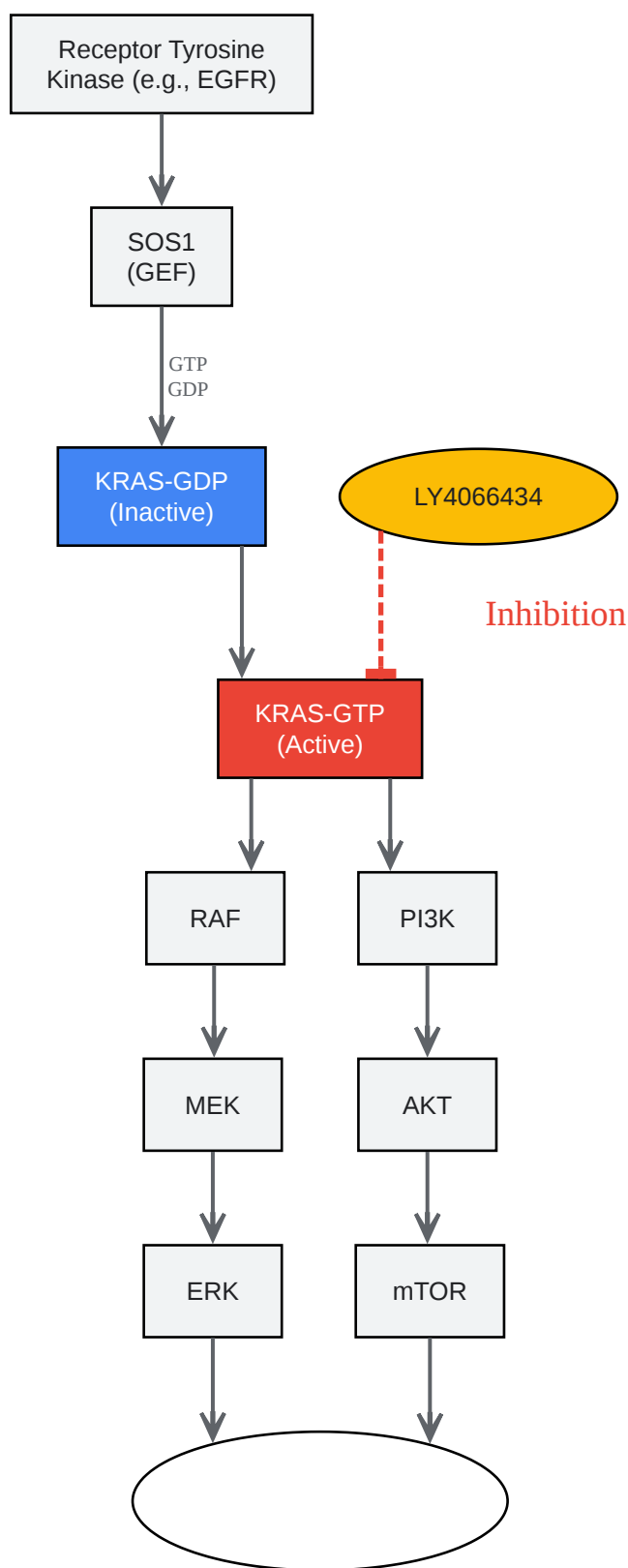
LY4066434 is an orally bioavailable, potent, and selective small-molecule pan-inhibitor of Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS).[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). LY4066434 is designed to target multiple KRAS mutations, offering a potential therapeutic option for patients with tumors harboring these alterations. Currently, LY4066434 is being evaluated in a Phase 1a/1b clinical trial to assess its safety, tolerability, and preliminary efficacy in participants with KRAS-mutant solid tumors (NCT06607185).[2][3][4]

Mechanism of Action

LY4066434 functions as a pan-KRAS inhibitor, targeting the protein in both its wild-type and various mutant forms. By binding to KRAS, LY4066434 is expected to block the downstream signaling pathways that promote tumor cell proliferation, survival, and growth. The high

selectivity for KRAS over other RAS isoforms, such as HRAS and NRAS, is a key feature of its design, potentially minimizing off-target effects.[1]

KRAS Signaling Pathway and Inhibition by LY4066434



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Caption: Simplified KRAS signaling pathway and the inhibitory action of LY4066434.

Preclinical Data

Preclinical studies have demonstrated the potent and selective activity of LY4066434 against various KRAS mutations. The available quantitative data from these studies are summarized below.

In Vitro Activity

Target	IC50 (nM)
Wild-type KRAS	3.6 ^[1]
KRAS G12C	12 ^[1]
KRAS G12D	Data not specified ^[1]
KRAS G12V	Data not specified ^[1]
KRAS G12A	Data not specified ^[1]
KRAS G13D	Data not specified ^[1]
Wild-type HRAS	886 ^[1]
Wild-type NRAS	1290 ^[1]

Table 1: In Vitro Inhibitory Activity of LY4066434.

^[1]

Pharmacokinetics

Species	Oral Bioavailability (%)
Mouse	43 ^[1]
Rat	33 ^[1]
Dog	19 ^[1]

Table 2: Oral Bioavailability of LY4066434 in Preclinical Models.^[1]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of LY4066434 are not yet publicly available. The following outlines the general methodologies likely employed based on the reported data and standard practices in the field.

In Vitro Inhibition Assays

- **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of LY4066434 against wild-type and mutant KRAS, as well as other RAS isoforms.
- **Probable Methodology:** Biochemical assays, such as fluorescence-based GTP-binding assays or enzyme-linked immunosorbent assays (ELISAs), were likely used to measure the inhibition of KRAS activity in the presence of varying concentrations of LY4066434. Cellular assays using cancer cell lines with known KRAS mutations were also likely performed to assess the effect on cell viability and downstream signaling pathways (e.g., phosphorylation of ERK).

In Vivo Xenograft Studies

- **Objective:** To evaluate the anti-tumor efficacy of LY4066434 in living organisms.
- **Probable Methodology:** Human cancer cell lines with specific KRAS mutations (e.g., NCI-H1373 for KRAS G12C, RKN for KRAS G12V, and GP2D for KRAS G12D) were likely implanted into immunocompromised mice to generate xenograft tumors.^[1] Once tumors reached a specified size, mice would have been treated with oral doses of LY4066434 (e.g., 10, 30, and 60 mg/kg twice daily for 28 days) or a vehicle control.^[1] Tumor growth would be monitored over time, and at the end of the study, tumors would be excised and analyzed.

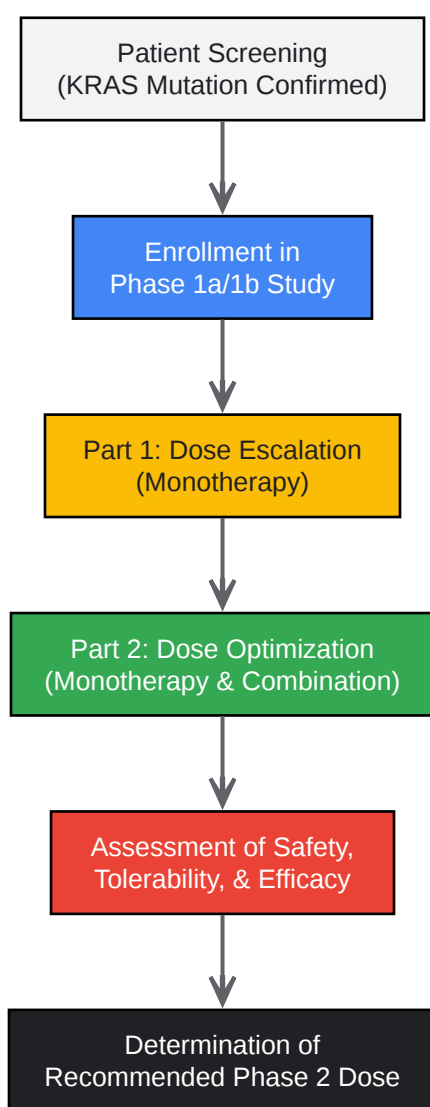
Pharmacokinetic Studies

- **Objective:** To determine the absorption, distribution, metabolism, and excretion (ADME) properties of LY4066434, including its oral bioavailability.
- **Probable Methodology:** The drug was likely administered to animals (mice, rats, dogs) through both intravenous and oral routes. Blood samples would be collected at various time points, and the concentration of LY4066434 in the plasma would be measured using techniques like liquid chromatography-mass spectrometry (LC-MS). The resulting data would be used to calculate key pharmacokinetic parameters.

Clinical Development

LY4066434 is currently in a Phase 1a/1b clinical trial (NCT06607185) for participants with locally advanced or metastatic solid tumors with specific KRAS mutations (G12C, G12D, G12V, G12A, G12S, or G13D).[2][3][4] The primary objectives of the study are to assess the safety and tolerability of LY4066434 as a monotherapy and in combination with other treatments, and to determine the recommended dose for further studies.[2][3][4]

Clinical Trial Workflow



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Caption: High-level overview of the LY4066434 Phase 1a/1b clinical trial workflow.

Conclusion

LY4066434 is a promising investigational pan-KRAS inhibitor with demonstrated preclinical activity against a range of KRAS mutations. Its high selectivity over other RAS isoforms and favorable pharmacokinetic profile support its ongoing clinical development. The results of the Phase 1a/1b clinical trial will be crucial in determining the future therapeutic potential of LY4066434 for patients with KRAS-mutant solid tumors. As more data becomes publicly available, a more comprehensive understanding of its clinical utility and the intricacies of its mechanism of action will emerge.

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